molecular formula C20H34O6 B031905 20-hydroxy-PGF2alpha CAS No. 57930-92-4

20-hydroxy-PGF2alpha

Cat. No. B031905
CAS RN: 57930-92-4
M. Wt: 370.5 g/mol
InChI Key: XQXUYZDBZCLAQO-UNKHNRNISA-N
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Description

20-Hydroxy-PGF2alpha is a significant molecule in the field of biochemistry and physiology, with various studies exploring its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

  • Enzymatic Formation : this compound is synthesized through enzymatic processes involving cytochrome P450 enzymes. Specific P450 enzymes, like CYP4F2 and CYP4A11, are involved in the ω-hydroxylation of arachidonic acid to form this compound in human liver and kidney (Lasker et al., 2000).

  • Pathway Involvement : This compound is also formed as an intermediate or a product in various biochemical pathways, including prostaglandin synthesis and metabolism. For instance, it's a product in the cyclooxygenase pathway of prostaglandin metabolism (Schwartzman et al., 1989).

Molecular Structure Analysis

  • Structural Characteristics : The molecular structure of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions, as observed in the crystal structure studies of enzymes like human 20alpha-hydroxysteroid dehydrogenase (Dhagat et al., 2008).

Chemical Reactions and Properties

  • Reaction with Enzymes : this compound undergoes various enzymatic reactions. For instance, it's converted to 20-hydroxy metabolites by enzymes like CYP4F21 in seminal vesicles (Bylund & Oliw, 2001).
  • Involvement in Biological Processes : This compound plays a role in different physiological processes, including renal and vascular function, as seen in its vasoactive properties (Fang et al., 2006).

Physical Properties Analysis

Detailed studies on the specific physical properties of this compound, such as solubility, melting point, etc., were not prominently featured in the available literature.

Chemical Properties Analysis

  • Reactivity : this compound shows reactivity in various biochemical pathways, particularly in the synthesis and metabolism of prostaglandins (Yang et al., 2005).
  • Interactions : It interacts with enzymes like cyclooxygenases and hydroxysteroid dehydrogenases, impacting processes like vasoconstriction and natriuresis (Powell et al., 1998).

Scientific Research Applications

Prostaglandins in Placental Function

20-Hydroxy-PGF2alpha plays a role in placental function. It impacts placental protein synthesis, which varies depending on the gestational age of the placenta and the dosage of the prostaglandin. This prostaglandin synthesized by the uterine decidua acts as a local hormone, influencing placental cells and potentially affecting placental protein synthesis and growth (Genbačev, 1979).

Regulation in Bovine Corpora Lutea

Prostaglandin F2alpha, which includes this compound, has distinct effects on early and mid-cycle bovine corpora lutea. Its action varies depending on the stage of the cycle, affecting intracellular processes differently in early and mid-cycle CL (Tsai & Wiltbank, 1998).

Impact on Luteal Progesterone Metabolism

In bovine studies, this compound affects luteal synthesis of progesterone and its metabolites. Administration of this prostaglandin leads to a decline in serum concentrations of progesterone and alterations in other related steroids, indicating its role in modulating reproductive hormone levels (Waite, Holtan, & Stormshak, 2005).

Analysis in the Corpus Luteum of the Buffalo Cow

This compound is involved in the regulation of progesterone catabolism during luteolysis in mammals, as observed in buffalo cows. Its role in the corpus luteum, affecting progesterone levels, highlights its significance in reproductive physiology (Sudeshna, Anand, & Medhamurthy, 2013).

Activation of Ocular Prostaglandin F2alpha Receptor

This compound activates the prostaglandin F2alpha receptor in the eye, potentially influencing intraocular pressure and other ocular functions. This suggests its potential application in ophthalmology (Kunapuli, Lawson, Rokach, & FitzGerald, 1997).

Prostaglandin F2alpha-Induced Enzyme Activity

The compound induces the activity of 20alpha-hydroxysteroid dehydrogenase in the corpus luteum, impacting progesterone catabolism. This is crucial for understanding its role in reproductive endocrinology (Stocco, Zhong, Sugimoto, Ichikawa, Lau, & Gibori, 2000).

Cloning and Characterization in Ram Seminal Vesicles

This compound is synthesized in ram seminal vesicles, contributing to reproductive physiology. Understanding its synthesis and function in seminal vesicles offers insights into male reproductive biology (Bylund & Oliw, 2001).

Regulation of Arachidonic Acid Metabolites in Macrophages

This compound plays a role in the regulation of arachidonic acid metabolites in macrophages, highlighting its significance in immune responses and inflammation (Scott, Zrike, Hamill, Kempe, & Cohn, 1980).

Metabolism and Vasoconstrictor Metabolites

This compound's metabolism by cyclooxygenase leads to the formation of vasoconstrictor metabolites, suggesting its potential impact on vascular physiology and pathology (Schwartzman, Falck, Yadagiri, & Escalante, 1989).

Cell Proliferation in Cultured Mouse Fibroblasts

The compound initiates DNA synthesis and cell proliferation in mouse fibroblast cultures, indicating its potential application in cellular biology and tissue engineering (de Asúa, Clingan, & Rudland, 1975).

Alteration of Extracellular Matrix in Human Ciliary Muscle Cells

This compound induces changes in the extracellular matrix around human ciliary muscle cells, relevant to ophthalmic research and potential therapeutic applications (Lindsey, Kashiwagi, Kashiwagi, & Weinreb, 1997).

Prostaglandin F2alpha and the Human Sympathetic Nervous System

Its interaction with the sympathetic nervous system has been studied, providing insights into its broader physiological impacts (Mueller, Fishburne, Brenner, Braaksma, Staurovsky, Hoffer, & Hendricks, 1972).

Mechanism of Action

Target of Action

The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

This compound interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Biochemical Pathways

This compound is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

Studies on pgf2alpha, from which this compound is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .

Biochemical Analysis

Biochemical Properties

20-Hydroxy-PGF2alpha interacts with various enzymes and proteins. It is actively biosynthesized in various organs of mammals . The compound is involved in the contraction of pulmonary arteries . It is also involved in the synthesis of prostaglandins, which are hormone-like lipid compounds often found in animals and humans .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through the Prostaglandin F2alpha receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it rapidly converts progesterone to 20α-hydroxyprogesterone by promoting 20α-hydroxysteroid dehydrogenase (20α-HSD) expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been observed that the compound has threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXUYZDBZCLAQO-UNKHNRNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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